molecular formula C11H14O4 B1244348 5H-Furo[3,4-b]pyran-5-one,2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-,(2r,3r,7s,7ar)-(9ci) CAS No. 215876-56-5

5H-Furo[3,4-b]pyran-5-one,2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-,(2r,3r,7s,7ar)-(9ci)

Cat. No.: B1244348
CAS No.: 215876-56-5
M. Wt: 210.23 g/mol
InChI Key: UNUOWDGIBRAPFZ-ZHEKDAFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Furo[3,4-b]pyran-5-one,2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-,(2r,3r,7s,7ar)-(9ci) is a complex organic compound with a unique structure that includes a furo-pyran ring system

Preparation Methods

The synthesis of 5H-Furo[3,4-b]pyran-5-one,2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-,(2r,3r,7s,7ar)-(9ci) typically involves multicomponent reactions and intramolecular cyclization. One common method includes the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with arylglyoxals and 4-methoxyaniline . This process results in the formation of key intermediates, which then undergo further reactions to yield the target compound. Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Cyclization: Intramolecular cyclization reactions are crucial in its synthesis.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted furo-pyran derivatives.

Scientific Research Applications

5H-Furo[3,4-b]pyran-5-one,2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-,(2r,3r,7s,7ar)-(9ci) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other furo-pyran derivatives such as 3-Hydroxy-2-phenyl-2,3,3a,7a-tetrahydro-5H-furo[3,2-b]pyran-5-one and 7H-Furo3,2-gbenzopyran-7-one . Compared to these compounds, 5H-Furo[3,4-b]pyran-5-one,2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-,(2r,3r,7s,7ar)-(9ci) is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

215876-56-5

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2R,3R,7S,7aR)-3-hydroxy-7-methyl-2-[(E)-prop-1-enyl]-2,3,7,7a-tetrahydrofuro[3,4-b]pyran-5-one

InChI

InChI=1S/C11H14O4/c1-3-4-9-8(12)5-7-10(15-9)6(2)14-11(7)13/h3-6,8-10,12H,1-2H3/b4-3+/t6-,8+,9+,10-/m0/s1

InChI Key

UNUOWDGIBRAPFZ-ZHEKDAFDSA-N

Isomeric SMILES

C/C=C/[C@@H]1[C@@H](C=C2[C@@H](O1)[C@@H](OC2=O)C)O

SMILES

CC=CC1C(C=C2C(O1)C(OC2=O)C)O

Canonical SMILES

CC=CC1C(C=C2C(O1)C(OC2=O)C)O

215876-56-5

Synonyms

TAN-2483A

Origin of Product

United States

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